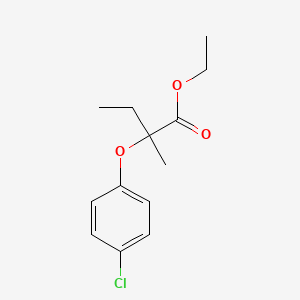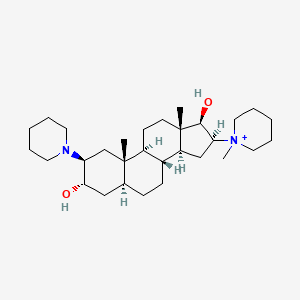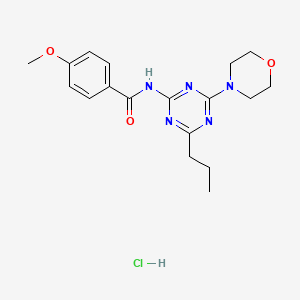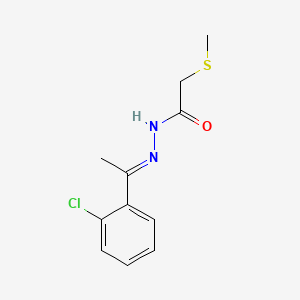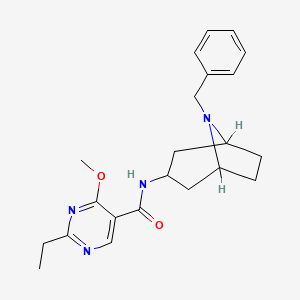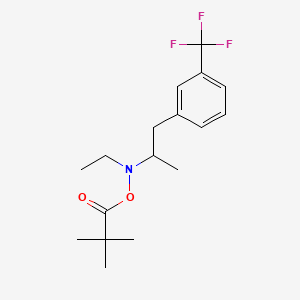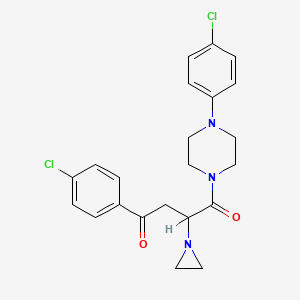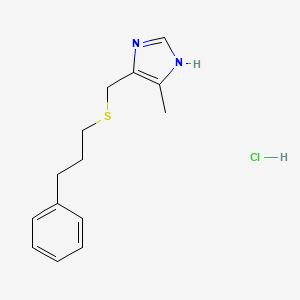
1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazole and its derivatives are known for their broad range of chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride typically involves the reaction of 4-methyl-5-(((3-phenylpropyl)thio)methyl)-1H-imidazole with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-: The base compound without the hydrochloride group.
1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, sulfate: A similar compound with a sulfate group instead of hydrochloride.
1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, nitrate: A similar compound with a nitrate group instead of hydrochloride.
Uniqueness
1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the hydrochloride group can influence its solubility, stability, and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
131028-61-0 |
|---|---|
Molekularformel |
C14H19ClN2S |
Molekulargewicht |
282.8 g/mol |
IUPAC-Name |
5-methyl-4-(3-phenylpropylsulfanylmethyl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H18N2S.ClH/c1-12-14(16-11-15-12)10-17-9-5-8-13-6-3-2-4-7-13;/h2-4,6-7,11H,5,8-10H2,1H3,(H,15,16);1H |
InChI-Schlüssel |
NKRCWRHADQWVMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1)CSCCCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(benzenesulfonyl)hydrazinyl]-N-(4-hydroxyphenyl)-2-oxoacetamide](/img/structure/B12739392.png)
